molecular formula C10H9NO3 B3057112 Benzyl 2-isocyanatoacetate CAS No. 76692-58-5

Benzyl 2-isocyanatoacetate

Cat. No.: B3057112
CAS No.: 76692-58-5
M. Wt: 191.18 g/mol
InChI Key: QFVXJSWQXICJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-isocyanatoacetate is an organic compound that belongs to the class of isocyanates. Isocyanates are characterized by the functional group -N=C=O. This compound is used in various chemical reactions and has applications in different fields, including polymer chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-isocyanatoacetate can be synthesized through the reaction of benzyl chloroformate with potassium cyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under an inert atmosphere to prevent moisture interference. The reaction mixture is stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene as a reagent. Phosgene reacts with benzyl alcohol to form benzyl chloroformate, which then reacts with potassium cyanate to yield this compound. This method is efficient but requires stringent safety measures due to the toxic nature of phosgene .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-isocyanatoacetate undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

    Hydrolysis: Reacts with water to form benzyl carbamate and carbon dioxide.

    Polymerization: Can be used in the production of polyurethanes when reacted with polyols.

Common Reagents and Conditions:

    Alcohols and Amines: These nucleophiles react with this compound under mild conditions, typically at room temperature, to form urethanes and ureas.

    Water: Hydrolysis occurs readily in the presence of moisture, leading to the formation of benzyl carbamate.

Major Products Formed:

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Benzyl Carbamate: Formed from hydrolysis.

Scientific Research Applications

Benzyl 2-isocyanatoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 2-isocyanatoacetate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of urethanes and ureas, which are important in various industrial and research applications .

Comparison with Similar Compounds

Uniqueness: Benzyl 2-isocyanatoacetate is unique due to the presence of the benzyl group, which can influence its reactivity and the properties of the resulting products. The benzyl group can provide additional stability and modify the physical properties of the compounds formed from reactions involving this compound .

Properties

CAS No.

76692-58-5

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

benzyl 2-isocyanatoacetate

InChI

InChI=1S/C10H9NO3/c12-8-11-6-10(13)14-7-9-4-2-1-3-5-9/h1-5H,6-7H2

InChI Key

QFVXJSWQXICJGO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CN=C=O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN=C=O

Origin of Product

United States

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